

# Commercial Availability and Technical Profile of 4-(5-Iodopyridin-2-yl)morpholine

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## Compound of Interest

Compound Name: *4-(5-Iodopyridin-2-yl)morpholine*

Cat. No.: B1306204

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological relevance of the chemical compound **4-(5-Iodopyridin-2-yl)morpholine**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in utilizing this molecule for their studies.

## Core Compound Information

IUPAC Name: **4-(5-Iodopyridin-2-yl)morpholine** CAS Number: 470463-42-4

Molecular Formula: C<sub>9</sub>H<sub>11</sub>IN<sub>2</sub>O Molecular Weight: 290.10 g/mol

## Commercial Sourcing

**4-(5-Iodopyridin-2-yl)morpholine** is readily available for research purposes from a variety of chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory use. Below is a summary of representative commercial sources and typical product specifications.

Supplier	Catalog Number	Purity	Available Quantities
ChemScene	CS-0097043	≥97%	50mg, 100mg, 250mg, 500mg, 1g
Santa Cruz Biotechnology	sc-217304	-	100mg, 250mg, 1g
Toronto Research Chemicals	I719570	-	25mg, 100mg
BLD Pharm	BD139976	≥97%	1g, 5g, 25g
A2B Chem	AB139976	≥97%	1g, 5g, 25g

Note: Availability and exact purity specifications may vary by lot and supplier. Researchers are advised to request a certificate of analysis for specific batches.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(5-iodopyridin-2-yl)morpholine** is not widely published in peer-reviewed journals, its synthesis can be achieved through standard nucleophilic aromatic substitution reactions. A representative protocol, adapted from the synthesis of the analogous compound 4-(5-bromopyridin-2-yl)morpholine, is provided below. This method involves the displacement of a halogen from the pyridine ring with morpholine.

### Representative Synthesis of 4-(5-halopyridin-2-yl)morpholine

Materials:

- 2,5-dihalopyridine (e.g., 2-chloro-5-iodopyridine or 2,5-dibromopyridine)
- Morpholine
- A suitable base (e.g., potassium carbonate, triethylamine)

- A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

Experimental Procedure:

- To a solution of 2,5-dihalopyridine (1.0 equivalent) in a suitable solvent, add morpholine (1.1 to 1.5 equivalents) and a base (2.0 to 3.0 equivalents).
- The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the starting materials and the solvent used.
- The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(5-halopyridin-2-yl)morpholine.

## Potential Biological Significance and Signaling Pathways

The morpholine moiety is a privileged structure in medicinal chemistry, and pyridine-containing compounds are known to interact with a wide range of biological targets.<sup>[1]</sup> While the specific biological activity of **4-(5-Iodopyridin-2-yl)morpholine** has not been extensively characterized in publicly available literature, structurally similar compounds, particularly those with a morpholine-substituted heterocyclic core, have been investigated as inhibitors of various protein kinases.<sup>[2]</sup>

One of the most prominent target families for such scaffolds is the Phosphoinositide 3-kinase (PI3K) family of lipid kinases.[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] The morpholine group in PI3K inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain.[4]

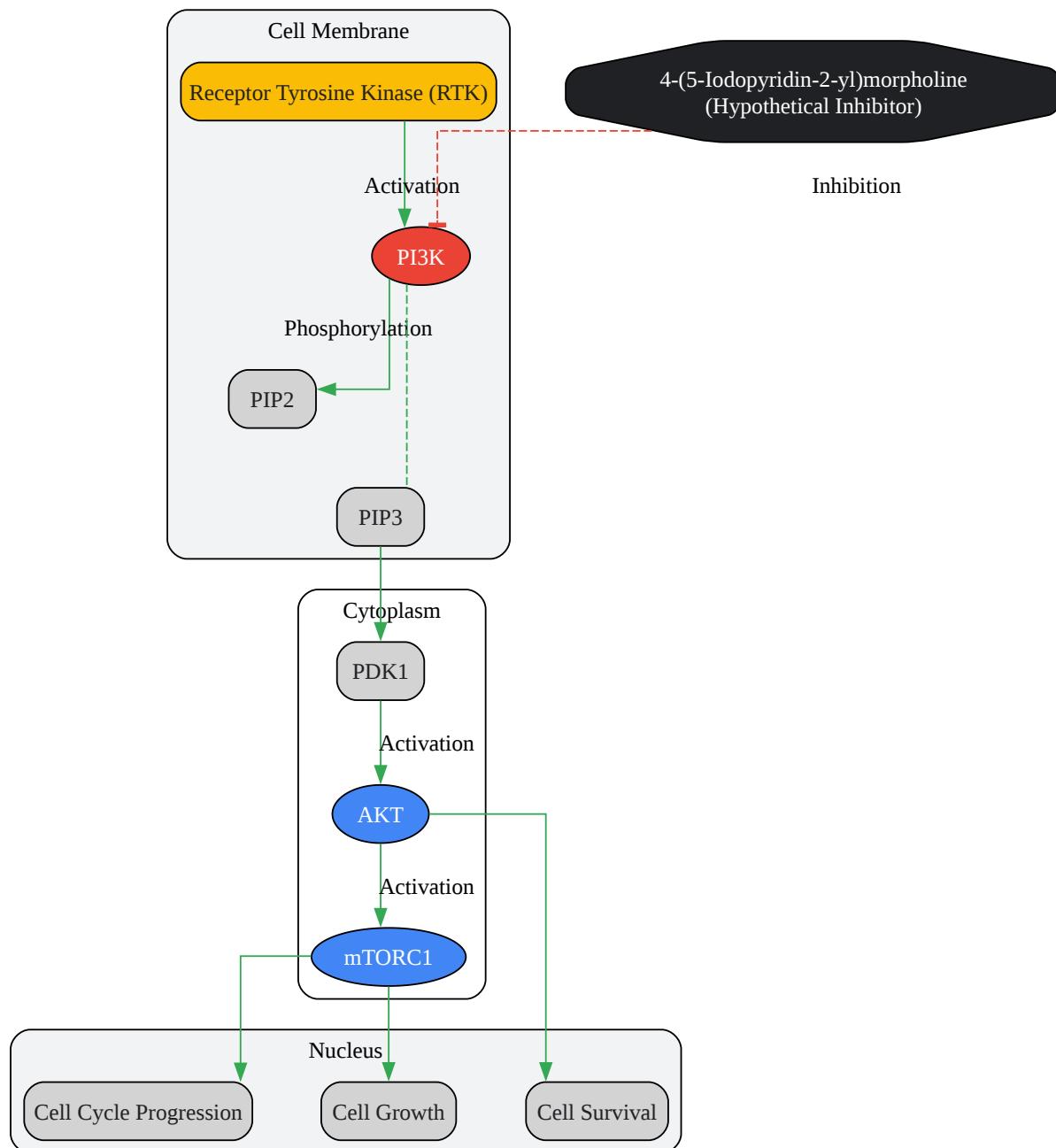
Based on this precedent, a plausible hypothesis is that **4-(5-Iodopyridin-2-yl)morpholine** could act as an inhibitor of one or more PI3K isoforms. The iodinated pyridine ring would likely occupy the ATP-binding pocket of the enzyme.

Below is a diagram illustrating the general workflow for the synthesis of **4-(5-Iodopyridin-2-yl)morpholine** and a diagram of the canonical PI3K/AKT/mTOR signaling pathway, which represents a potential target for this class of compounds.



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A generalized workflow for the synthesis of **4-(5-Iodopyridin-2-yl)morpholine**.



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The PI3K/AKT/mTOR signaling pathway, a potential target for **4-(5-iodopyridin-2-yl)morpholine**.

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